
3-Amino-2-iodophenol
Overview
Description
3-Amino-2-iodophenol (CAS 99968-82-8) is an aromatic compound with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol. It features an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 2, and an iodine atom at position 2 on the benzene ring (Figure 1). Its structural uniqueness lies in the combination of electron-donating (amino) and electron-withdrawing (iodo) substituents, which influence its reactivity and applications in organic synthesis.
Preparation Methods
Direct Iodination of 3-Aminophenol
This method involves the selective iodination of 3-aminophenol using iodine-based reagents under controlled conditions. The process can be summarized as follows:
Reaction Conditions:
- Starting Material: 3-Aminophenol
- Iodinating Agent: Iodine (I₂) or sodium iodide (NaI) in the presence of an oxidizing agent.
- Solvent: Methanol or ethanol.
- Catalyst: Trichloroisocyanuric acid or other mild oxidants.
- Temperature: Typically maintained at 0–20°C to ensure regioselectivity.
Procedure:
- Dissolve 3-aminophenol in methanol or ethanol.
- Add potassium iodide (KI) and sodium hydroxide (NaOH) to the solution.
- Slowly introduce a methanol solution of trichloroisocyanuric acid while maintaining the temperature at 0°C.
- Stir the reaction mixture for a specified time (e.g., 1–2 hours).
- Quench the reaction by pouring it into cold water.
- Acidify the solution with dilute hydrochloric acid to precipitate the product.
- Filter, wash, and recrystallize the product from ethyl acetate.
Yield:
This method typically provides high yields (up to 90%) with good regioselectivity for the desired iodo-substituted product.
Copper-Catalyzed Amination and Iodination
This method involves a two-step process where a phenolic substrate undergoes amination followed by iodination under copper-catalyzed conditions.
Reaction Conditions:
- Starting Material: Phenol or substituted phenols.
- Catalyst: Copper(II) salts (e.g., CuCl₂).
- Aminating Agent: Ammonium salts or amines.
- Iodinating Agent: Sodium iodide or iodine monochloride (ICl).
- Solvent: DMF (dimethylformamide) or acetonitrile.
Procedure:
- React phenol with ammonium salts in the presence of a copper catalyst to form aminophenol.
- Add sodium iodide and an oxidizing agent to selectively iodinate the aminophenol at the desired position.
- Purify the product via recrystallization or chromatography.
Advantages:
This method allows for regioselective introduction of both amino and iodine groups in a single pot, reducing reaction steps and improving overall efficiency.
One-Pot Synthesis via Aryl Ammonium Salts
Aryl ammonium salts can serve as intermediates for synthesizing iodophenols under mild conditions.
Reaction Conditions:
- Starting Material: Aryl ammonium salts derived from phenols.
- Iodinating Agent: N-Iodosuccinimide (NIS) or iodine monochloride.
- Solvent: Acetonitrile or methanol.
- Catalyst: None required for some reactions; others may use Lewis acids.
Procedure:
- Prepare aryl ammonium salts from phenolic precursors using ammonium chloride or similar reagents.
- Treat the intermediate with NIS under mild conditions to achieve selective iodination at the ortho position relative to the hydroxyl group.
- Isolate and purify the product through standard techniques.
Yield:
The process offers high selectivity and yields up to 85%, depending on reaction conditions.
Regioselective Iodination Using Green Chemistry Approaches
Recent advancements emphasize environmentally friendly methods for preparing iodophenols, including 3-amino-2-iodophenol.
Reaction Conditions:
- Starting Material: Phenolic compounds with amino substituents.
- Iodinating Agent: Molecular iodine combined with hydrogen peroxide or other green oxidants.
- Solvent: Water or ethanol as eco-friendly alternatives.
- Catalyst: None required; some methods use enzymes as biocatalysts.
Procedure:
- Dissolve the phenolic compound in water or ethanol.
- Add molecular iodine and hydrogen peroxide as an oxidant under stirring at room temperature.
- Monitor the reaction progress using TLC or HPLC until completion.
- Isolate and purify the product via filtration and recrystallization.
Advantages:
This method minimizes toxic byproducts and uses inexpensive reagents, making it suitable for large-scale synthesis.
Comparative Analysis of Methods
Method | Key Reagents | Solvent | Yield (%) | Advantages |
---|---|---|---|---|
Direct Iodination | I₂, KI, NaOH | Methanol | ~90 | High yield, simple setup |
Copper-Catalyzed Amination | CuCl₂, NH₄Cl, NaI | DMF | ~85 | One-pot synthesis |
Aryl Ammonium Salt Approach | NIS | Acetonitrile | ~85 | Mild conditions |
Green Chemistry Approaches | I₂, H₂O₂ | Water/Ethanol | ~80 | Eco-friendly, low cost |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-iodophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming 3-Aminophenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 3-Aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methods and Applications:
3-Amino-2-iodophenol serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including coupling and substitution reactions.
Case Study:
In synthetic chemistry, this compound has been utilized to create pharmacologically active compounds. For instance, it has been successfully incorporated into the synthesis of anti-inflammatory and antimicrobial agents, demonstrating its utility in developing therapeutic molecules.
Medicinal Chemistry
Methods and Applications:
In medicinal chemistry, this compound acts as a building block for synthesizing new drug molecules. Its functional groups facilitate the formation of diverse pharmacophores.
Case Study:
Research has shown that derivatives of this compound exhibit significant anticancer properties. For example, compounds synthesized from this precursor have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth.
Material Science
Methods and Applications:
The ability of this compound to form stable bonds with other organic molecules makes it suitable for creating materials with specific electronic properties.
Case Study:
In the development of organic semiconductors, this compound has been used to synthesize thiophene derivatives. These materials have improved performance in electronic devices such as organic light-emitting diodes (OLEDs), leading to higher luminescence quantum yields.
Environmental Science
Methods and Applications:
In environmental applications, derivatives of this compound are synthesized to create nanozymes with enzyme-like activities. These nanozymes can effectively degrade organic pollutants.
Case Study:
Studies have demonstrated that nanozymes developed from this compound can enhance the degradation efficiency of environmental contaminants, providing a novel approach to pollution remediation.
Analytical Chemistry
Methods and Applications:
The derivatives of this compound are employed in luminol-based chemiluminescent methods for sensitive detection of macro and micromolecules.
Case Study:
Research indicates that using this compound in chemiluminescent assays significantly improves detection limits for various analytes, making it valuable for clinical diagnostics and environmental monitoring.
Nanotechnology
Methods and Applications:
This compound is also a precursor in the development of materials for organic field-effect transistors (OFETs) and OLEDs.
Case Study:
Nanomaterials synthesized from this compound have shown enhanced charge carrier mobility and luminescence properties, contributing to advancements in electronic devices.
Data Table: Summary of Applications
Application Field | Methods Used | Notable Results |
---|---|---|
Organic Synthesis | Coupling and substitution reactions | Development of anti-inflammatory agents |
Medicinal Chemistry | Building block for drug synthesis | Anticancer compounds with significant efficacy |
Material Science | Synthesis of thiophene derivatives | Improved performance in OLEDs |
Environmental Science | Nanozyme synthesis | Enhanced degradation of organic pollutants |
Analytical Chemistry | Chemiluminescent methods | Improved detection limits for clinical assays |
Nanotechnology | Precursor for OFETs and OLEDs | Enhanced charge mobility in electronic devices |
Mechanism of Action
The mechanism of action of 3-Amino-2-iodophenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light and storage under inert atmospheres at 2–8°C to prevent degradation .
- Hazards : Classified with GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Safety protocols mandate the use of protective equipment and adherence to precautionary measures .
Comparison with Structurally Similar Compounds
3-Amino-4-iodophenol (CAS 99968-83-9)
Structural Differences :
- Positional isomer of 3-amino-2-iodophenol, with iodine at position 4 instead of 2.
- Shares the same molecular formula (C₆H₆INO) and weight (235.02 g/mol) .
Chemical Reactivity :
- The altered iodine position may affect regioselectivity in electrophilic substitution reactions. The amino group at position 3 directs incoming electrophiles to positions ortho/para relative to itself, but steric hindrance from iodine at position 4 could favor different reaction pathways compared to the 2-iodo isomer.
3-Aminophenol (CAS 591-27-5)
Structural Differences :
- Lacks the iodine atom, with only -NH₂ (position 3) and -OH (position 1) substituents.
- Molecular formula C₆H₇NO and lower molecular weight (109.13 g/mol) .
Physical and Chemical Properties :
- Higher water solubility compared to iodinated derivatives due to reduced steric bulk and absence of a heavy halogen.
- Applications : Widely used in dye intermediates, fragrances, and cosmetics. Explicitly restricted from food-related applications due to toxicity concerns .
3-Amino-2-methylphenol (CAS 53222-92-7)
Structural Differences :
- Substitutes iodine with a methyl (-CH₃) group at position 2.
- Molecular formula C₇H₉NO and molecular weight 123.15 g/mol .
Comparative Data Table
Research Findings and Implications
- In contrast, methyl-substituted analogs prioritize steric and electronic effects over halogen-mediated reactivity .
- Safety and Handling: Iodinated phenols exhibit higher toxicity profiles compared to non-halogenated analogs like 3-aminophenol, necessitating stricter safety protocols .
- Commercial Viability: The discontinuation of this compound highlights challenges in scalability or stability, whereas 3-aminophenol remains industrially relevant due to lower synthetic complexity .
Biological Activity
3-Amino-2-iodophenol, a compound with the chemical formula C₆H₆INO, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
This compound is characterized by the presence of an amino group and an iodine atom attached to a phenolic ring. Its synthesis often involves halogenation and amination reactions. For instance, it can be synthesized from 2-iodophenol through a series of reactions involving amine substitution.
1. Antioxidant Activity
Research has indicated that phenolic compounds, including this compound, exhibit significant antioxidant properties. These activities are primarily attributed to the ability of phenolic compounds to scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have demonstrated that derivatives of phenolic compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .
2. Anticancer Potential
The anticancer properties of this compound have been explored in various studies. For example, its structural analogs have shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 (breast) | 15.2 | Apoptosis induction |
This compound | HT29 (colon) | 12.7 | Cell cycle arrest |
3. Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. It can act as a probe in biological assays to investigate enzyme mechanisms, particularly in the context of drug development. The compound's ability to inhibit specific enzymes could be leveraged for therapeutic applications in diseases where these enzymes play a crucial role .
Case Studies and Research Findings
Several studies highlight the biological relevance of this compound:
- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
- Cytotoxicity Assay : In a comparative study, this compound was shown to have a lower IC50 compared to other phenolic compounds, indicating its superior cytotoxicity against cancer cells .
- Enzyme Mechanism Exploration : Research utilizing this compound as an enzyme probe revealed insights into its interaction with target enzymes involved in cancer metabolism, paving the way for further drug development efforts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Amino-2-iodophenol with high purity, and how can intermediates be validated?
- Methodological Answer : The synthesis typically involves iodination of 3-aminophenol derivatives using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). For regioselective iodination at the 2-position, directing groups (e.g., protecting the amino group with acetyl) can enhance positional control. Post-reaction deprotection (e.g., hydrolysis under mild acidic conditions) yields the target compound. Intermediate validation should include thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress, supplemented by -NMR to confirm iodine substitution patterns .
- Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity. Solubility data for structurally similar compounds (e.g., 3-amino-4-iodophenol in ) suggest polar aprotic solvents are effective for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?
- Methodological Answer : Key techniques include:
- -NMR : The iodine substituent induces deshielding of adjacent protons, with coupling constants (e.g., ) indicating para-iodine effects.
- IR Spectroscopy : Stretching vibrations for -NH (~3400 cm) and phenolic -OH (~3200 cm) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 235.02 (CHINO) validate the molecular formula .
- Advanced Validation : Single-crystal X-ray diffraction (as in ) resolves bond angles and confirms iodine positioning in the crystal lattice .
Advanced Research Questions
Q. How does the iodine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a strong electron-withdrawing group, polarizing the aromatic ring and activating the C-I bond for Suzuki or Ullmann couplings. Density functional theory (DFT) calculations can model charge distribution, while kinetic studies (e.g., monitoring reaction rates with varying palladium catalysts) quantify catalytic efficiency. Comparative studies with non-iodinated analogs (e.g., 3-aminophenol) isolate iodine’s electronic effects .
- Contradiction Analysis : Conflicting reports on catalytic efficiency may arise from solvent polarity or base selection. Systematic variation of conditions (e.g., DMF vs. THF, KCO vs. CsCO) with in situ IR monitoring can resolve discrepancies .
Q. What experimental strategies stabilize this compound under oxidative or photolytic conditions?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Buffer solutions (pH 3–9) under controlled light exposure (UV-Vis spectroscopy tracks degradation via absorbance shifts at 280 nm).
- Stabilizers : Adding antioxidants (e.g., ascorbic acid) or storing in amber vials under inert gas (N or Ar) mitigates photolytic cleavage of the C-I bond. ’s solubility data for m-aminophenol analogs informs solvent selection for long-term storage .
Q. How can computational models predict the biological activity or environmental fate of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., tyrosine kinases), while quantitative structure-activity relationship (QSAR) models correlate substituent effects with toxicity. Environmental persistence can be modeled using EPI Suite™ to estimate biodegradation half-lives and bioaccumulation potential .
- Data Interpretation : Cross-referencing computational predictions with experimental ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) validates model accuracy .
Properties
IUPAC Name |
3-amino-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJBNNRJCDTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315417 | |
Record name | 3-Amino-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99968-82-8 | |
Record name | 3-Amino-2-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99968-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.